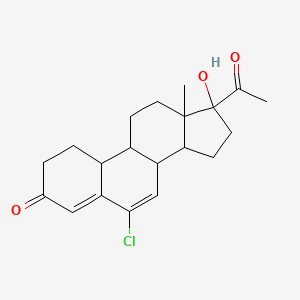
19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Norpregna-4,6-diène-3,20-dione, 6-chloro-17-hydroxy- est un composé stéroïde synthétique. Il est connu pour ses activités biologiques puissantes et est utilisé dans diverses recherches scientifiques et applications industrielles. Ce composé fait partie de la classe plus large des stéroïdes, qui sont des composés organiques comportant quatre cycles disposés dans une configuration moléculaire spécifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 19-Norpregna-4,6-diène-3,20-dione, 6-chloro-17-hydroxy- implique généralement plusieurs étapes, en partant de précurseurs stéroïdes plus simples. Le processus inclut souvent la chloration, l'hydroxylation et d'autres modifications de groupes fonctionnels. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont soigneusement contrôlées pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l'échelle en utilisant des voies de synthèse optimisées. La production à grande échelle peut impliquer des réacteurs à écoulement continu et des techniques de purification avancées pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de mesures strictes de contrôle de la qualité sont essentielles pour maintenir la constance de la production.
Analyse Des Réactions Chimiques
Types de réactions
19-Norpregna-4,6-diène-3,20-dione, 6-chloro-17-hydroxy- subit diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène pour former des oxydes.
Réduction : Addition d'atomes d'hydrogène ou élimination d'atomes d'oxygène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers agents halogénants. Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour réaliser les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
19-Norpregna-4,6-diène-3,20-dione, 6-chloro-17-hydroxy- a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés stéroïdes complexes.
Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.
Médecine : Enquête sur les utilisations thérapeutiques potentielles, notamment les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits à base de stéroïdes.
Mécanisme d'action
Le mécanisme d'action du 19-Norpregna-4,6-diène-3,20-dione, 6-chloro-17-hydroxy- implique la liaison à des récepteurs spécifiques dans l'organisme, tels que les récepteurs de la progestérone. Cette liaison déclenche une cascade d'événements moléculaires qui régulent l'expression génique et les fonctions cellulaires. Les effets du composé sont médiés par diverses voies de signalisation, y compris celles impliquées dans l'inflammation et la prolifération cellulaire.
Applications De Recherche Scientifique
19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of 19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy- involves binding to specific receptors in the body, such as progesterone receptors. This binding triggers a cascade of molecular events that regulate gene expression and cellular functions. The compound’s effects are mediated through various signaling pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de nomégestrol : Un progestatif puissant avec des caractéristiques structurales similaires.
Pregna-4,20-diène-3,6-dione : Un autre stéroïde avec des activités biologiques comparables.
Amadinone : Partage des similitudes structurales et est utilisé dans des applications similaires.
Unicité
19-Norpregna-4,6-diène-3,20-dione, 6-chloro-17-hydroxy- est unique en raison de ses schémas de chloration et d'hydroxylation spécifiques, qui confèrent des propriétés biologiques distinctes. Sa liaison sélective à certains récepteurs et les effets biologiques qui en résultent le différencient des autres composés similaires.
Cet article détaillé fournit un aperçu complet du 19-Norpregna-4,6-diène-3,20-dione, 6-chloro-17-hydroxy-, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C20H25ClO3 |
|---|---|
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
17-acetyl-6-chloro-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H25ClO3/c1-11(22)20(24)8-6-17-15-10-18(21)16-9-12(23)3-4-13(16)14(15)5-7-19(17,20)2/h9-10,13-15,17,24H,3-8H2,1-2H3 |
Clé InChI |
ANJGIFXUFSBZPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















